molecular formula C30H32N4O6S4 B12029900 N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12029900
M. Wt: 672.9 g/mol
InChI Key: GXTROWYOZMFZLB-OCEACIFDSA-N
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Description

N-(4-ethoxyphenyl)-4-[(5E)-5-(3-{4-[(4-ethoxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide, also known by its chemical formula C24H25N5O5S3, is a complex organic compound. Let’s break down its structure:

  • The core of the molecule consists of two thiazolidine rings, each containing a thioxo (sulfur) group.
  • The central linker between the two rings is a butanamide group.
  • The compound features an ethoxyphenyl group attached to one of the thiazolidine rings.

Preparation Methods

Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. it likely involves optimized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazolidine rings or the ethoxyphenyl group.

    Reduction: Reduction reactions could modify the thioxo groups or the amide functionality.

    Substitution: Substitution reactions may occur at various positions, leading to structural variations.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.

Major Products: The major products of these reactions would involve variations in the thiazolidine rings, the ethoxyphenyl group, or both.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May have applications in materials science or catalysis.

Mechanism of Action

The precise mechanism of action remains elusive. researchers speculate that it interacts with specific molecular targets or pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

: No specific source found for this compound. Information based on general knowledge of organic chemistry and thiazolidine derivatives.

Properties

Molecular Formula

C30H32N4O6S4

Molecular Weight

672.9 g/mol

IUPAC Name

4-[(5E)-5-[3-[4-(4-ethoxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)butanamide

InChI

InChI=1S/C30H32N4O6S4/c1-3-39-21-13-9-19(10-14-21)31-23(35)7-5-17-33-27(37)25(43-29(33)41)26-28(38)34(30(42)44-26)18-6-8-24(36)32-20-11-15-22(16-12-20)40-4-2/h9-16H,3-8,17-18H2,1-2H3,(H,31,35)(H,32,36)/b26-25+

InChI Key

GXTROWYOZMFZLB-OCEACIFDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)OCC)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)OCC)SC2=S

Origin of Product

United States

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